(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane
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Overview
Description
(4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) is a complex organic compound characterized by its unique structure, which includes multiple dioxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of dioxolane rings through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of dioxolane-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as a precursor for the production of various materials, including polymers and specialty chemicals. Its stability and reactivity make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) include other dioxolane derivatives, such as:
- (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Tetramethyl-4,4’:5’,4’'-ter(1,3-dioxolane)
- (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Dimethyl-4,4’:5’,4’'-ter(1,3-dioxolane)
Uniqueness
What sets (4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane) apart is its specific arrangement of methyl groups and dioxolane rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-13(2)16-7-9(18-13)11-12(21-15(5,6)20-11)10-8-17-14(3,4)19-10/h9-12H,7-8H2,1-6H3/t9-,10-,11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKECEWYVEGPMPE-DDHJBXDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H]3COC(O3)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the structural significance of 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol?
A1: 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol is characterized by its three five-membered rings. These rings adopt envelope conformations, with specific carbon atoms deviating from the plane formed by the remaining atoms in each ring. [] This unique structural feature influences the molecule's overall shape and potentially its reactivity.
Q2: How is 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol utilized in organic synthesis?
A2: This compound serves as a valuable starting material in organic synthesis. For instance, it can be selectively manipulated to generate epimeric intermediates. [] These intermediates are crucial building blocks for synthesizing complex molecules like hepoxilin B3, trioxilin B3, and even substances with potential applications against rice blast disease.
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